molecular formula C8H7N3 B080377 1-Phenyl-1H-1,2,4-triazole CAS No. 13423-60-4

1-Phenyl-1H-1,2,4-triazole

Cat. No.: B080377
CAS No.: 13423-60-4
M. Wt: 145.16 g/mol
InChI Key: CGRLXLHYYDSTKR-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,4-triazole (CAS 13423-60-4) is an organic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . It appears as a solid and has a calculated density of 1.16 g/cm³ and a boiling point of 292.3°C at 760 mmHg . As a core 1,2,4-triazole derivative, this compound serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry for the research and development of novel bioactive molecules . The 1,2,4-triazole ring is a privileged structure in drug discovery, known for its diverse biological activities . Scientific literature highlights significant research into 1,2,4-triazole derivatives for their potent antibacterial properties, particularly against drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This makes the this compound core a valuable template for investigators working on new antibacterial agents to address the global challenge of antimicrobial resistance . This product is classified as a laboratory chemical for research and development purposes . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-1,2,4-triazole
Source PubChem
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InChI

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRLXLHYYDSTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158603
Record name 1H-1,2,4-Triazole, 1-phenyl-
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13423-60-4
Record name 1-Phenyl-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-phenyl-
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Synthetic Methodologies and Strategies for 1 Phenyl 1h 1,2,4 Triazole and Its Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of the 1,2,4-triazole (B32235) core have been established for over a century and remain valuable due to their simplicity and the availability of starting materials. These routes typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms to form the heterocyclic ring.

One of the most fundamental and widely employed methods for constructing the 1,2,4-triazole ring involves the reaction of hydrazine derivatives with single-carbon electrophilic reagents. The synthesis of 1-phenyl-1H-1,2,4-triazole can be achieved by reacting phenylhydrazine with formamide (B127407). In this reaction, phenylhydrazine first reacts with formamide to form an intermediate formylphenylhydrazone. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final this compound product.

Another common approach in this category is the reaction of N-phenylformimidohydrazide with triethyl orthoformate. The imidohydrazide, which can be prepared from phenylhydrazine and formamide, serves as the N-N-C backbone. The triethyl orthoformate acts as the source for the remaining carbon atom of the triazole ring. The reaction proceeds via a condensation-cyclization sequence, providing the desired triazole. Variations of this method can utilize different orthoesters to introduce various substituents at the C3 position of the triazole ring.

Table 1: Examples of Cyclization Reactions with Electrophiles

Hydrazine Derivative Electrophile Product Typical Conditions
Phenylhydrazine Formamide This compound High temperature (e.g., 150-180 °C)

[3+2] Cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocycles. The construction of the 1,2,4-triazole ring can be accomplished through the reaction of nitriles with reactive cumulenes, such as nitrile imines. Nitrile imines are 1,3-dipoles that can be generated in situ from the dehydrohalogenation of hydrazonoyl halides.

For the synthesis of derivatives of this compound, a suitable hydrazonoyl halide, such as N-phenylbenzohydrazonoyl chloride, can be treated with a base to generate a diphenyl-substituted nitrile imine. This reactive intermediate can then undergo a [3+2] cycloaddition with a nitrile, for example, acetonitrile, to yield a substituted 1,2,4-triazole. The regioselectivity of the cycloaddition is a key aspect of this synthesis, determining the final substitution pattern on the triazole ring.

The Einhorn–Brunner reaction provides a reliable pathway to 1,2,4-triazoles through the condensation of hydrazines or their derivatives with diacylamines. To synthesize this compound using this method, phenylhydrazine is reacted with N,N-diformyl-p-toluidine in the presence of a dehydrating agent like acetic anhydride or under thermal conditions.

The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of phenylhydrazine with one of the formyl groups of the diacylamine. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic 1,2,4-triazole ring. The reaction is versatile and can be adapted to produce a range of substituted triazoles by varying the hydrazine and diacylamine starting materials.

The Pellizzari reaction is a classic method for the synthesis of 1,2,4-triazoles, involving the thermal condensation of an amide with a hydrazide. To prepare a 3-substituted derivative of this compound, one could react N-phenylbenzamide with formohydrazide. The reaction proceeds by heating the two components, often without a solvent.

The mechanism is believed to involve the initial formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 1,2,4-triazole ring. For instance, the reaction between benzamide and N-phenylformohydrazide would yield 3-phenyl-1-phenyl-1H-1,2,4-triazole. The high temperatures required can sometimes limit the scope of the reaction, particularly for substrates with sensitive functional groups.

Table 2: Overview of Named Conventional Reactions

Reaction Name Reactants Key Features
Einhorn–Brunner Hydrazine + Diacylamine Versatile for substituted triazoles.

| Pellizzari | Amide + Hydrazide | Typically a high-temperature thermal condensation. |

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. Copper-catalyzed reactions have been particularly prominent in the synthesis of nitrogen-containing heterocycles.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry" and is renowned for its high efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. However, modifications and alternative copper-catalyzed strategies have been developed to access the 1,2,4-triazole isomer.

While the direct CuAAC reaction between an azide and a terminal alkyne characteristically yields the 1,2,3-triazole isomer, copper-catalyzed multicomponent reactions have been reported for the synthesis of 1,2,4-triazoles. For instance, a one-pot reaction involving an organic nitrile, an azide, and an amine, catalyzed by a copper species, can lead to the formation of substituted 1,2,4-triazoles. In a potential pathway to a derivative of this compound, phenylacetylene could be reacted with phenyl azide in the presence of a copper catalyst and an external nitrogen source under specific conditions that favor the rearrangement and incorporation of the nitrogen atom to form the 1,2,4-isomer.

Furthermore, copper catalysts have been employed in Chan-Lam coupling type reactions to N-arylate pre-formed 1H-1,2,4-triazole. This approach involves the reaction of 1H-1,2,4-triazole with a phenylboronic acid in the presence of a copper(II) catalyst, a base, and an oxidant (often atmospheric oxygen). This method is highly effective for synthesizing N-aryl-1,2,4-triazoles, including this compound, under relatively mild conditions. This is not a de novo synthesis of the ring but a powerful method for its functionalization.

Table 3: Copper-Catalyzed N-Arylation of 1H-1,2,4-triazole

Arylating Agent Catalyst Base Product

CuI-Mediated C-H Arylation of 1,2,4-Triazoles

Copper-catalyzed N-arylation of nitrogen-containing heterocycles is a powerful tool for the synthesis of N-aryl compounds. While palladium-catalyzed methods have been well-documented for many amines and anilines, their application to 1H-1,2,4-triazole has been reported to be less successful. Copper-based systems, particularly those involving copper(I) iodide (CuI), have shown promise in overcoming these challenges.

In a ligand-free approach, copper oxide (CuO) nanoparticles with a predominant (111) facet have been demonstrated to effectively catalyze the N-arylation of 1,2,4-triazole with aryl iodides at room temperature. This method offers high yields and short reaction times. The reactivity of the aryl halide follows the order: iodobenzene > bromobenzene > chlorobenzene. The choice of base is also crucial, with potassium carbonate and rubidium carbonate showing good efficacy, while stronger bases like cesium carbonate and sodium tert-butoxide were less effective, potentially due to deactivation of the CuO nanocatalyst. scispace.com

Detailed research findings have shown that the reaction of 1,2,4-triazole with iodobenzene using CuO nanoparticles and potassium carbonate in a solvent can produce this compound in good yield at room temperature. Electron-withdrawing groups on the aryl iodide, such as a nitro group, can enhance the reaction's efficiency, while electron-donating groups and sterically hindered substrates may lead to lower yields. scispace.com

Table 1: Cu-Catalyzed N-Arylation of 1,2,4-Triazole with Various Aryl Halides
Aryl HalideBaseTemperature (°C)Yield (%)Reference
IodobenzeneK₂CO₃Room Temp84 scispace.com
4-NitroiodobenzeneK₂CO₃Room Temp91 scispace.com
4-IodoanisoleK₂CO₃Room TempLower Yield scispace.com
2-IodotolueneK₂CO₃Room TempLower Yield scispace.com
BromobenzeneK₂CO₃Room TempModerate Yield scispace.com
ChlorobenzeneK₂CO₃Room TempLower Yield scispace.com

Ullmann-Type Coupling Reactions

The Ullmann condensation, a copper-promoted conversion of aryl halides, is a traditional and valuable method for forming C-N bonds. These reactions typically require high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). The classical Ullmann reaction often utilizes stoichiometric amounts of copper, but modern variations have been developed that use catalytic amounts of soluble copper salts, often in the presence of a ligand. wikipedia.orgorganic-chemistry.org

For the N-arylation of 1,2,4-triazole, Ullmann-type reactions provide a direct route to this compound. The reaction involves the coupling of 1,2,4-triazole with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a copper catalyst. The use of a suitable ligand, such as a diamine or phenanthroline, can significantly improve the efficiency and mildness of the reaction conditions. The mechanism is believed to involve the formation of a copper(I)-triazolate intermediate, which then undergoes reaction with the aryl halide. wikipedia.orgrjptonline.org

Research has shown that the coupling of 1H-1,2,4-triazole with 4-iodotoluene can be achieved in the presence of Cu₂O, Cs₂CO₃, and a suitable N-ligand in DMF to afford the corresponding N-arylated product in excellent yields under moderate conditions. The choice of solvent is critical, with DMF being superior to acetonitrile due to the poor solubility of the cesium salt of 1,2,4-triazole in the latter. asianpubs.org

Palladium/Copper Bimetallic Catalysis

While both palladium and copper are known to independently catalyze N-arylation reactions, the use of a bimetallic system can sometimes offer synergistic effects, leading to improved catalytic activity or selectivity. However, for the specific N-arylation of 1,2,4-triazole, palladium-catalyzed cross-coupling methodologies have reportedly been met with limited success. asianpubs.org In contrast, copper-catalyzed systems have proven more effective for this particular transformation.

Direct palladium-catalyzed arylation has been demonstrated for the C-H functionalization of the 1,2,4-triazole ring, but this leads to substitution on the carbon atom rather than the desired N-arylation for the synthesis of this compound. acs.org There is a need for further research to explore the potential of bimetallic palladium/copper systems for the efficient and selective N-arylation of 1,2,4-triazoles.

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to this compound and its derivatives. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. rjptonline.orgresearchgate.net

A simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide under microwave irradiation. This one-pot approach demonstrates excellent functional-group tolerance and proceeds smoothly to give good to excellent yields. For example, the reaction of phenylhydrazine with formamide at 160 °C for 10 minutes under microwave irradiation yields this compound. organic-chemistry.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
ReactantsMethodReaction TimeYield (%)Reference
Phenylhydrazine, FormamideMicrowave10 min74 organic-chemistry.org
1,2,4-Triazole-3-thiol, BenzaldehydesMicrowave5-10 min64-84 rjptonline.org
Hydrazide, Hydrazine HydrateMicrowave4-12 minExcellent scispace.com
Various precursors for 1,2,4-triazol-3-one derivativesConventional4-8 h55-80 scielo.org.za
Various precursors for 1,2,4-triazol-3-one derivativesMicrowave5-15 min75-95 scielo.org.za

Solvent-Free Conditions

The elimination of volatile organic solvents is a key aspect of green chemistry. Solvent-free reactions not only reduce environmental pollution but can also simplify work-up procedures and, in some cases, enhance reaction rates.

The synthesis of N4-amino-1,2,4-triazoles has been achieved in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under solvent-free conditions using microwave irradiation (800W, 250°C) for 4-12 minutes. scispace.com This demonstrates the feasibility of combining microwave technology with solvent-free conditions for the efficient synthesis of 1,2,4-triazole derivatives. While a direct example for the solvent-free synthesis of this compound is not extensively detailed in the provided search results, the success with related derivatives suggests this as a promising avenue for further exploration.

Aqueous Medium Synthesis

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in an aqueous medium can offer significant environmental and economic advantages.

The synthesis of 3(5)-amino-5(3)-het(aryl)-1,2,4-triazoles has been reported in an aqueous medium under microwave irradiation. In this method, (het)arylamidoguanidines are irradiated in water using a microwave apparatus at 100W for 150 seconds, leading to the precipitation of the product upon cooling. scispace.com While this demonstrates the principle of synthesizing 1,2,4-triazoles in water, more research is needed to develop a robust method for the synthesis of this compound under similar green conditions. The synthesis of 1,2,3-triazole analogs via a Suzuki-Miyaura cross-coupling reaction in a THF:H₂O mixture also points towards the feasibility of using aqueous systems for the synthesis of related heterocyclic compounds. nih.gov

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile scaffold in chemical synthesis, lending itself to a variety of derivatization strategies to create a diverse library of compounds. These modifications can be broadly categorized into three main approaches: direct functionalization of the triazole ring, substitution on the appended phenyl ring, and the use of functionalized triazole precursors, such as triazolethiones, to generate more complex structures like Schiff bases.

Functionalization at Triazole Ring Positions

The 1,2,4-triazole ring, while aromatic, possesses distinct reactivity at its carbon and nitrogen atoms, allowing for selective functionalization. The N1 position of the 1H-1,2,4-triazole is typically occupied by the phenyl group in the parent scaffold. Synthetic strategies often focus on introducing substituents at the C3 and C5 positions.

Vinylimidates have been utilized as precursors for crafting functionalized 1,2,4-triazoles, enabling the installation of a wide array of substituents at the N1, C3, and C5 positions with high yields. nih.gov Another approach involves a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles. nih.govfrontiersin.org This method begins with the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the desired trisubstituted triazole. nih.govfrontiersin.org

Furthermore, copper-catalyzed one-pot methods have been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization process. nih.govfrontiersin.org These metal-catalyzed cyclizations, along with multicomponent reactions and oxidative transformations, represent common, albeit sometimes harsh, methods for constructing the triazole ring system with desired functionalization.

A summary of selected synthetic strategies for functionalizing the 1,2,4-triazole ring is presented below.

StrategyPrecursorsKey FeaturesResulting Substitution
Vinylimidate CyclizationVinylimidatesAllows for a large array of substituents.N1, C3, and C5 positions
One-pot, Two-step ProcessCarboxylic acid, Amidine, HydrazineIn-situ amide formation followed by cyclization.1,3,5-Trisubstituted
Copper-Catalyzed CascadeAmide, NitrileCascade addition-oxidation cyclization.3,5-Disubstituted

Substitution on the Phenyl Ring

Modification of the phenyl ring attached to the N1 position of the triazole is a primary strategy for tuning the properties of the molecule. These substitutions are typically introduced by either starting the synthesis with a pre-functionalized phenylhydrazine or aniline, or by performing electrophilic aromatic substitution on the this compound scaffold itself, though the former is more common.

For instance, in the synthesis of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, various substituents are present on the phenyl rings. nih.gov The synthesis begins with the Friedel-Crafts acylation of a mono or di-substituted benzene (B151609) with chloroacetyl chloride, leading to substituted phenacyl chlorides. nih.gov These intermediates are then reacted with 1,2,4-triazole. This multi-step process allows for the incorporation of a wide range of functional groups onto one or both of the phenyl moieties. nih.gov

Examples of substituents incorporated onto the phenyl ring include chloro, dichloro, and other groups, leading to derivatives like 1-(2,4-dichlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione. nih.gov The choice of the starting substituted benzene directly dictates the final substitution pattern on the phenyl ring of the triazole derivative.

The table below details examples of derivatives with different substitutions on the phenyl ring.

Compound NamePhenyl Ring Substituent(s)Synthetic Precursor
1-(4-chlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one4-Chloro4-Chlorophenacyl chloride
1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one2,4-Dichloro2,4-Dichlorophenacyl chloride
1-(2,4-dichlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione2,4-Dichloro2,4-Dichlorophenacyl chloride

Schiff Base Derivatives from 1,2,4-Triazolethiones

A highly effective derivatization strategy involves the synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thione precursors. mdpi.comnih.gov Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation reaction between the primary amino group at the N4 position of the triazole and an active carbonyl group, typically from an aldehyde. mdpi.comchemmethod.comresearchgate.net

The synthesis generally involves dissolving the 4-amino-5-substituted-1,2,4-triazole-3-thione in a suitable solvent like anhydrous ethanol and then adding a molar equivalent of the desired aromatic aldehyde. mdpi.com The reaction mixture is often heated to facilitate the condensation. mdpi.comnih.gov This method is robust and allows for the introduction of a wide variety of substituted aryl groups at the azomethine carbon, depending on the aldehyde used. mdpi.com

For example, new derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized by reaction with various benzaldehydes carrying different substituents at the 4-position. mdpi.com Similarly, Schiff bases have been obtained from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione by condensation with different substituted aldehydes. nih.gov

The following table summarizes the synthesis of various Schiff base derivatives from 1,2,4-triazolethiones.

Triazolethione PrecursorAldehyde ReactantResulting Schiff Base Moiety
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-Methoxybenzaldehyde4-((4-methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-Chlorobenzaldehyde4-((4-chlorobenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thioneSubstituted aromatic aldehydes4-((Substituted-benzylidene)amino)-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione
1-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thioneFormaldehyde and various aromatic aminesSchiff bases of the triazolethione

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques

Modern spectroscopic methods offer a powerful toolkit for the detailed analysis of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are fundamental in characterizing 1-Phenyl-1H-1,2,4-triazole, each providing unique insights into its atomic and molecular composition.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the protons on the triazole and phenyl rings. The protons on the triazole ring, H-3 and H-5, are chemically non-equivalent and typically appear as singlets in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. The H-5 proton is generally observed further downfield than the H-3 proton.

The protons of the phenyl group typically appear as a complex multiplet. Specifically, the ortho-protons (H-2' and H-6') are the most deshielded due to their proximity to the triazole ring, followed by the para-proton (H-4'), and then the meta-protons (H-3' and H-5'). In some substituted analogs, these signals can be more clearly resolved. For instance, in related 4-phenyl-substituted triazole derivatives, the aromatic protons are often observed in the range of 7.31 to 7.88 ppm.

ProtonTypical Chemical Shift (δ, ppm)Multiplicity
H-3 (Triazole)~8.1 - 8.3Singlet
H-5 (Triazole)~8.6 - 8.8Singlet
Phenyl Protons (H-2', H-3', H-4', H-5', H-6')~7.3 - 7.8Multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The triazole ring carbons, C-3 and C-5, are observed at the lower field end of the spectrum, typically with C-5 appearing at a higher chemical shift than C-3. The phenyl carbons also show characteristic shifts. The ipso-carbon (C-1'), attached directly to the triazole nitrogen, is found at a specific resonance, while the ortho (C-2'/C-6'), meta (C-3'/C-5'), and para (C-4') carbons appear in predictable regions. In some related 1,2,4-triazole (B32235) derivatives, the triazole carbons (C-3 and C-5) have been reported in the range of 144 to 154 ppm.

Carbon AtomTypical Chemical Shift (δ, ppm)
C-3 (Triazole)~144 - 146
C-5 (Triazole)~152 - 154
C-1' (ipso-Phenyl)~136 - 138
C-2'/C-6' (ortho-Phenyl)~120 - 122
C-3'/C-5' (meta-Phenyl)~129 - 131
C-4' (para-Phenyl)~127 - 129

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atoms within the triazole ring. Each of the three nitrogen atoms in the this compound ring (N-1, N-2, and N-4) will have a unique chemical shift, providing direct evidence for the 1H-isomer structure. The N-1 atom, being directly bonded to the phenyl group, will have a different chemical environment compared to N-2 and N-4. This technique is particularly useful for distinguishing between different triazole isomers.

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

HMQC (or HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, this would show correlations between H-3 and C-3, H-5 and C-5, and the respective phenyl protons with their attached carbons (e.g., H-2' with C-2').

HMBC: This experiment reveals longer-range couplings (typically over 2 or 3 bonds) between protons and carbons. This is particularly useful for establishing the connection between the phenyl and triazole rings. Key expected correlations would include:

The ortho-protons of the phenyl ring (H-2'/H-6') showing a correlation to the triazole carbon C-5.

The triazole proton H-5 showing correlations to the phenyl ipso-carbon (C-1') and the other triazole carbon (C-3).

The triazole proton H-3 showing a correlation to C-5.

These 2D NMR experiments provide definitive proof of the molecular structure by mapping out the C-H framework.

The IR spectrum of this compound will show characteristic absorption bands for both the triazole and phenyl moieties. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from both the phenyl and triazole rings are expected in the region of 3000–3150 cm⁻¹.

C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the 1400–1600 cm⁻¹ region.

Ring stretching: The characteristic stretching vibrations of the aromatic C=C bonds in the phenyl ring are observed around 1450–1600 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations provide information about the substitution pattern of the aromatic ring and are found in the fingerprint region (below 1400 cm⁻¹). Specifically, strong bands around 750 cm⁻¹ and 690 cm⁻¹ are characteristic of a monosubstituted benzene (B151609) ring.

Raman spectroscopy provides complementary information. While C=C, C=N, and N=N stretching vibrations are also active in Raman, the intensities of the bands may differ from the IR spectrum, aiding in a more complete vibrational assignment.

Vibrational ModeTypical Wavenumber (cm⁻¹)Region
Aromatic C-H Stretch3000 - 3150Stretching
C=C Aromatic Ring Stretch1450 - 1600Stretching
C=N / N=N Triazole Ring Stretch1400 - 1600Stretching
Triazole Ring Breathing~1000 - 1100Breathing
C-H Out-of-Plane Bend (Monosubstituted Phenyl)690 - 770Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₇N₃. nih.gov This composition dictates its molecular weight and theoretical elemental makeup.

High-resolution mass spectrometry data confirms the precise mass of the compound. nih.gov The theoretical values derived from its chemical formula are standard references for experimental verification.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₈H₇N₃ nih.gov
Molecular Weight145.16 g/mol nih.gov
Exact Mass145.063997236 Da nih.gov

Elemental analysis provides the percentage composition of each element in the compound. While experimental ("found") values were not located in the reviewed literature, the theoretical ("calculated") percentages can be determined from the molecular formula.

Table 2: Calculated Elemental Analysis for this compound

ElementSymbolCalculated Composition (%)
CarbonC66.19%
HydrogenH4.86%
NitrogenN28.95%

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on its crystal system, space group, and unit cell dimensions. Despite the availability of crystallographic data for several substituted derivatives of 1-phenyl-1,2,4-triazole, a specific single-crystal X-ray structure determination for the unsubstituted compound this compound was not found in the surveyed literature. nih.govresearchgate.netnih.goviucr.org Therefore, authoritative data on its crystal lattice parameters remains unconfirmed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, decomposition, and phase transitions of a material as a function of temperature. A search of scientific databases did not yield specific TGA or DSC data for this compound. Consequently, information regarding its melting point, decomposition temperature, and other thermal events is not available. Studies on other triazole derivatives have been conducted, but this data falls outside the scope of this article. jocpr.comresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the structural and electronic properties of molecules like 1-phenyl-1H-1,2,4-triazole. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations are employed to optimize molecular geometries and compute electronic properties. These theoretical calculations, often combined with experimental data from X-ray crystallography and UV-Vis spectroscopy, help in determining the stability of different forms of the molecule. DFT has proven to be a valuable tool for experimental studies in this area. nih.gov

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, provides information about the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. irjweb.comresearchgate.net

For triazole derivatives, the HOMO-LUMO energy gap is analyzed to understand their bioactivity and potential as pharmaceutical agents. irjweb.com For instance, in a study of various triazole tautomers, the energy gap was used to determine their relative stability. ntu.edu.iqresearchgate.net Theoretical calculations, such as those using the Hartree-Fock method, are employed to evaluate these energy levels in different environments, including the gas phase and various solvents. ntu.edu.iqresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound Derivative 1 -6.164-2.0864.078
This compound Derivative 2 -5.83-2.882.95
This compound Derivative 3 -5.96-2.713.25

Note: The data presented is for representative this compound derivatives and may not correspond to the parent compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net

For triazole derivatives, MEP analysis helps in identifying the sites of chemical reactivity. For example, in certain triazole compounds, the nitrogen atoms of the triazole ring and other electronegative atoms often appear as red regions, indicating their nucleophilic character. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is indicative of stabilizing interactions. For derivatives of 1,2,4-triazole (B32235), NBO analysis has been used to investigate molecular stability and bond strength. researchgate.net This analysis can reveal details about the character of chemical bonds, such as identifying single, double, or partial double bond character between atoms. nih.gov

Calculation of Electronic Structural Parameters

A range of electronic structural parameters can be calculated to further characterize the reactivity and stability of this compound and its derivatives. These parameters are often derived from the HOMO and LUMO energies. irjweb.com

Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. Softness is the reciprocal of hardness. irjweb.com

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index: This parameter measures the ability of a molecule to donate electrons.

Chemical Potential (μ): This is related to the escaping tendency of electrons from a molecule.

Table 2: Calculated Electronic Structural Parameters

ParameterFormula
Hardness (η) (ELUMO - EHOMO) / 2
Softness (S) 1 / η
Electronegativity (χ) - (EHOMO + ELUMO) / 2
Electrophilicity Index (ω) μ2 / 2η
Chemical Potential (μ) (EHOMO + ELUMO) / 2

Tautomeric Studies

Tautomerism is the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton. 1,2,4-triazole and its derivatives can exist in different tautomeric forms. ijsr.netresearchgate.net For the parent 1,2,4-triazole, the two primary tautomers are the 1H- and 4H-forms. ijsr.netresearchgate.netresearchgate.net

Theoretical and physical studies have indicated that the 1H-tautomer of 1,2,4-triazole is generally more stable than the 4H-tautomer. ijsr.netresearchgate.net The relative stability of these tautomers can be influenced by the presence of substituents on the triazole ring. ijsr.net Computational methods, including ab initio quantum mechanics, are used to study the tautomeric equilibria in both the gas phase and in solution. acs.org The stability of different tautomers is often determined through theoretical calculations, such as DFT, in conjunction with experimental techniques like X-ray crystallography and UV-Vis spectroscopy.

Relative Stability of Tautomeric Forms (1H and 4H)

The 1,2,4-triazole ring system can exist in two primary tautomeric forms: the 1H and 4H tautomers. Numerous theoretical and experimental studies have consistently shown that for the parent 1,2,4-triazole and many of its derivatives, the 1H tautomer is generally more stable than the 4H tautomer. nih.govijsr.net This preference is attributed to the electronic arrangement and aromaticity of the triazole ring.

While specific computational studies on the relative stability of the this compound versus its 4-phenyl-4H-1,2,4-triazole counterpart are not extensively detailed in the available literature, the general trend observed for substituted 1,2,4-triazoles can be informative. Theoretical calculations, often employing quantum-chemical methods like SMD/M06-2X/6–311++G(d,p), are utilized to determine the relative Gibbs free energies of the tautomers. frontiersin.org For many C-substituted 1,2,4-triazoles, the 1H form is found to be the predominant and more stable tautomer. nih.gov

Table 1: General Relative Stability of 1,2,4-Triazole Tautomers This table is based on general findings for 1,2,4-triazole and its derivatives, as specific data for this compound was not available.

TautomerGeneral Stability Trend
1H-1,2,4-triazoleMore Stable
4H-1,2,4-triazoleLess Stable

Influence of Substituents on Tautomeric Equilibrium

The nature and position of substituents on the triazole or phenyl ring can significantly influence the tautomeric equilibrium. scribd.com Factors such as intramolecular hydrogen bonding and the degree of conjugation play a decisive role in determining the predominant tautomeric form. nih.govscribd.com

Molecular Dynamics Simulations

Molecular dynamics simulations offer a powerful tool to explore the dynamic behavior of molecules, including their conformational changes and excited-state processes.

Excited-State Proton Transfer (ESIPT) Mechanisms

While direct molecular dynamics simulations on this compound are not extensively documented, studies on closely related derivatives provide valuable insights into potential photophysical pathways. For example, investigations into 2,2′-(this compound-3,5-diyl)diphenol have explored excited-state intramolecular proton transfer (ESIPT) mechanisms. In this derivative, two potential ESIPT pathways, termed ESIPT-I and ESIPT-II, were identified through electronic structure calculations. The ESIPT-I process was found to be more favorable. This suggests that upon photoexcitation, similar 1-phenyl-1,2,4-triazole systems could undergo proton transfer if suitable donor and acceptor sites are present.

Excited-State Decay Dynamics

The decay from the excited state is a critical process that determines the photostability and fluorescence properties of a molecule. In the case of the aforementioned 2,2′-(this compound-3,5-diyl)diphenol, non-adiabatic dynamics simulations revealed that the trajectories decay to the ground state primarily through a conical intersection involving the more favorable ESIPT-I process. This efficient deactivation pathway, driven by ESIPT, can lead to a decrease in fluorescence emission.

Conical Intersections and Deactivation Pathways

Conical intersections are points of degeneracy between electronic states and serve as efficient funnels for non-radiative decay from an excited state back to the ground state. For the studied derivative of this compound, a specific conical intersection, S1S0-1, was identified as the key point for the deactivation of the molecule after the ESIPT-I process. The existence of such deactivation pathways is crucial for the photostability of the compound.

Molecular Docking Studies and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a protein target.

While specific molecular docking studies for this compound are not widely reported, the broader class of 1,2,4-triazole derivatives has been extensively studied for their interactions with various biological targets, including enzymes like aromatase and CYP51. nih.govfrontiersin.org These studies reveal common binding modes for the 1,2,4-triazole scaffold.

A key interaction often observed is the coordination of one of the nitrogen atoms of the triazole ring with a metal ion in the active site of the enzyme, such as the heme iron in cytochrome P450 enzymes. nih.govfrontiersin.org For instance, in studies of triazole-based aromatase inhibitors, the N4 atom of the triazole ring is frequently seen coordinating with the heme iron. nih.gov

Furthermore, the phenyl group, as seen in this compound, can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding pocket of a protein. nih.gov In the context of aromatase inhibitors, π-cation interactions between the phenyl moiety and residues like Arg115 have been observed. nih.gov

Table 2: Common Interactions of the 1,2,4-Triazole Scaffold in Molecular Docking Studies This table summarizes general findings from docking studies of various 1,2,4-triazole derivatives.

Interacting MoietyType of InteractionCommon Interacting Partner in Proteins
Triazole Nitrogen AtomsCoordination, Hydrogen BondingHeme iron, Amino acid residues (e.g., serine, lysine)
Phenyl Ringπ-π Stacking, Hydrophobic Interactions, π-Cation InteractionsAromatic amino acid residues (e.g., phenylalanine, tyrosine), Charged residues (e.g., arginine)

These general binding patterns suggest that this compound has the potential to interact with biological targets through a combination of coordination by its triazole nitrogens and hydrophobic or stacking interactions involving its phenyl ring.

Biological Activities and Mechanisms of Action

Antimicrobial Activities

The 1,2,4-triazole (B32235) nucleus is a core component in a multitude of compounds demonstrating potent antimicrobial effects. Derivatives of 1-Phenyl-1H-1,2,4-triazole have been extensively synthesized and evaluated for their ability to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of this compound have shown a broad spectrum of antibacterial activity. nih.gov Research into Schiff bases derived from 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione revealed significant efficacy, particularly against the Gram-negative bacterium Acinetobacter calcoaceticus. nih.gov Specifically, compounds featuring 5-chloro and 5-bromo substitutions on a salicylaldehyde (B1680747) moiety demonstrated high activity against A. calcoaceticus and also showed limited sensitivity against the Gram-positive Staphylococcus aureus. nih.gov In contrast, Enterococcus faecalis was resistant to all tested compounds in this series. nih.gov

Other studies have highlighted the importance of specific substitutions on the triazole scaffold. For instance, a series of 1,2,4-triazole-3-thiones with a phenylpiperazine moiety showed crucial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, P. mirabilis) bacteria. nih.gov The presence of an electron-withdrawing chlorine atom on the C-5 phenyl ring was found to increase potency against Gram-positive strains. nih.gov Similarly, clinafloxacin-triazole hybrids displayed high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL. nih.govnih.gov A derivative with a 2,4-difluoro substitution on the phenyl ring was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a synthetic amino acid containing a triazole moiety, has demonstrated significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Vibrio cholerae) pathogens, with a minimum inhibitory concentration (MIC) value of 59.5 µg/ml for both. nih.gov

Compound/Derivative ClassBacterial StrainActivity/MeasurementReference
5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione Schiff basesAcinetobacter calcoaceticus (Gram-)High sensitivity (e.g., 33 mm inhibition zone for 5c) nih.gov
5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione Schiff basesStaphylococcus aureus (Gram+)Limited sensitivity (e.g., 20 mm inhibition zone for 5c) nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus (Gram+)Strong activity, some superior to streptomycin nih.gov
Clinafloxacin-triazole hybridsGram-positive & Gram-negative bacteriaMIC: 0.25 to 32 µg/mL nih.govnih.gov
1,2,4-triazole-3-thiones with phenylpiperazineS. aureus, B. subtilis, P. aeruginosa, P. mirabilisHigh activity nih.gov
3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative (7h)Staphylococcus aureus (Gram+)MIC: 8 µg/mL mdpi.com
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis (Gram+), Vibrio cholerae (Gram-)MIC: 59.5 µg/mL nih.gov

The 1,2,4-triazole core is a well-established pharmacophore in antifungal agents, with many derivatives showing potent activity against a range of human pathogenic fungi. nih.govchemconsai.com Compounds are particularly effective against various Candida species, which are a significant cause of fungal infections. ekb.eg For instance, a series of 1,2,4-triazole derivatives exhibited excellent to moderate antifungal activity against Candida albicans, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg Another study on novel triazole-3-thiol derivatives also confirmed notable efficacy against C. albicans. seejph.com

Research on 1,2,4-triazole-thiazolidin-4-one compounds showed that certain derivatives had superior activity against C. albicans compared to the standard drug griseofulvin. ekb.eg Specifically, a hybrid benzothiazolyl-triazole analogue, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrated a potent MIC value of 0.39 μg/mL against C. albicans. ekb.eg

Beyond Candida, triazole derivatives have shown efficacy against other fungi. Voriconazole, a derivative of fluconazole, is effective against Aspergillus species and also shows activity against Fusarium spp. isres.org Posaconazole, another triazole antifungal, is active against Candida species, Aspergillus, and other filamentous fungi. isres.org A series of 1,2,3-triazole phenylhydrazone derivatives were evaluated against four phytopathogenic fungi, with one compound exhibiting significant activity against Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum. rsc.org

Compound/Derivative ClassFungal StrainActivity/Measurement (MIC)Reference
Phenethyl-triazole scaffold derivativesCandida albicans<0.063 to 32 μg/mL ekb.eg
5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneCandida albicans0.39 μg/mL ekb.eg
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida species64 to 256 μg/mL nih.gov
3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative (7h)Candida albicans4 μg/mL mdpi.com
VoriconazoleAspergillus spp., Fusarium spp.Effective isres.org
1,2,3-Triazole phenylhydrazone derivative (5p)Fusarium graminearumEC50: 1.01 μg/mL rsc.org

Derivatives of 1,2,4-triazole have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net A key mechanism of action for some of these compounds is the inhibition of mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, critical components of the mycobacterial cell wall. rhhz.netjohnshopkins.edu

Structure-activity relationship studies have identified several potent compounds. For example, novel 1,2,4-triazole derivatives were designed based on the crystal structure of MmpL3, leading to the identification of compounds with potent activity against the Mtb H37Rv strain (MIC = 0.03–0.13 μg/mL) as well as multidrug-resistant (MDR) and extensive drug-resistant (XDR) clinical isolates (MIC = 0.06–1.0 μg/mL). rhhz.netjohnshopkins.edu Another study synthesized a series of pyridine-1,2,4-triazole derivatives, with the most active compound showing an MIC of 0.976 μg/mL against M. tuberculosis H37Ra. nih.gov

Further research into 1,2,3-triazole derivatives also yielded promising results, with several compounds inhibiting drug-sensitive Mtb with MIC values ranging from 5.8 to 29.9 µg/mL. rsc.orgrsc.org The evaluation of 1,4-substituted-1,2,3-triazoles identified six compounds with MIC values below 10 μg/mL and high selectivity for M. tuberculosis. nih.gov

Compound/Derivative ClassMycobacterial StrainActivity/Measurement (MIC)Reference
1,2,4-Triazole derivatives (MmpL3 inhibitors)M. tuberculosis H37Rv0.03–0.13 µg/mL rhhz.netjohnshopkins.edu
1,2,4-Triazole derivatives (MmpL3 inhibitors)MDR and XDR M. tuberculosis0.06–1.0 µg/mL rhhz.netjohnshopkins.edu
Pyridine-1,2,4-triazole derivative (C4)M. tuberculosis H37Ra0.976 μg/mL nih.gov
5-(N-substituted carboxamidoethylthio)-3-(3′-pyridyl)-4-amino-1,2,4-triazoleM. tuberculosis H37RvIC50 and IC90 values < 100µg/mL for active compounds niscpr.res.in
1,2,3-Triazole derivativesM. tuberculosis H37Ra5.8–29.9 µg/mL rsc.orgrsc.org
1,4-substituted-1,2,3-triazolesM. tuberculosis<10 µg/mL for most active compounds nih.gov

Anti-Inflammatory Activities

The 1,2,4-triazole scaffold is also a key feature in many compounds with significant anti-inflammatory properties. mdpi.com Their mechanism of action often involves the modulation of key enzymes and signaling molecules in the inflammatory cascade.

A primary mechanism for the anti-inflammatory effect of many 1,2,4-triazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. mdpi.com Some derivatives exhibit selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

For example, a novel series of 1,2,4-triazole derivatives was designed, with the most potent compound showing high selectivity for COX-2 (IC50 = 0.04 µM) comparable to the selective inhibitor celecoxib (B62257). mdpi.com A series of bis-triazole hybrids were also synthesized and evaluated, with several compounds exhibiting COX-2 selectivity indexes superior to celecoxib. nih.gov These compounds effectively function as celecoxib analogues, indicating the potential of the triazole core in designing selective COX-2 inhibitors. nih.gov

Compound/Derivative ClassTarget EnzymeActivity/Measurement (IC50)Selectivity Index (COX-1/COX-2)Reference
1,2,4-Triazole derivative (14)COX-113.5 µM337.5 mdpi.com
1,2,4-Triazole derivative (14)COX-20.04 µM
Celecoxib (Reference)COX-114.7 µM326.7 mdpi.com
Celecoxib (Reference)COX-20.045 µM
Bis-triazole hybrid (19c)COX-2-18.48 nih.gov
Bis-triazole hybrid (19f)COX-2-49.38 nih.gov

In addition to enzyme inhibition, 1,2,4-triazole derivatives can exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a crucial role in orchestrating the inflammatory response.

Studies on 1,2,4-triazole derivatives substituted with various acid moieties have demonstrated their ability to inhibit the production of these cytokines. mdpi.com In models using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC), which mimic an inflammatory state, certain triazole compounds have been shown to significantly reduce the levels of TNF-α and interferon-gamma (IFN-γ). mdpi.comnih.gov This ability to suppress key cytokine production highlights another important pathway through which these compounds can control inflammation.

Anticancer and Cytotoxic Activities

The this compound scaffold is a core component in a variety of derivatives that have been investigated for their potential as anticancer agents. These compounds have demonstrated the ability to impede the growth of cancer cells through various mechanisms, including cytotoxicity, inhibition of crucial enzymes, and disruption of cell proliferation.

Evaluation against Human Cancer Cell Lines (e.g., MCF-7, Hela, A549, HCT116, Hep G2, WRL-68)

Derivatives of this compound have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines. The research indicates that the substitution pattern on the phenyl ring and other parts of the molecule plays a crucial role in determining the potency and selectivity of these compounds.

In one study, a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives were synthesized and tested against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov Compound 7e , featuring two chloro substituents on one phenyl ring, showed significant activity with IC₅₀ values of 4.7 µM, 2.9 µM, and 9.4 µM against MCF-7, HeLa, and A549 cells, respectively. nih.govresearchgate.net Another compound, 7d , with a bromo substituent, also demonstrated notable cytotoxicity. nih.govresearchgate.net The study highlighted that the presence of electronegative groups on the phenyl ring enhanced the cytotoxic effects. nih.gov

Further research on 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivatives revealed that compounds 10a and 10d exhibited promising cytotoxic activity against the HeLa cell line, with IC₅₀ values below 12 µM. nih.govresearchgate.net Similarly, novel 1,2,4-triazole derivatives bearing a disulfide bond were assessed for their in vitro cytotoxicity against SMMC-7721 (hepatocellular carcinoma), HeLa, and A549 cell lines. researchgate.net Several of these compounds showed better cytotoxic activity on various cancer cell lines than the positive control, 5-fluorouracil. researchgate.net

A separate investigation into 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives identified compounds with potent cytotoxic activity against HeLa, A549, HepG2 (liver), and HCT-116 (colon) cell lines. nih.gov For instance, compound 4g displayed an IC₅₀ value of 1.09 ± 0.17 µM against HCT-116 cells. nih.gov Additionally, pyrazole (B372694) derivatives incorporating the 1,2,4-triazole moiety were evaluated against MCF-7 and A549 cell lines, with some compounds showing activity more potent than the reference drug doxorubicin. ekb.eg

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

Compound Cell Line IC₅₀ (µM)
7e MCF-7 4.7 nih.gov
HeLa 2.9 nih.gov
A549 9.4 nih.gov
7d MCF-7 9.8 nih.gov
HeLa 12.1 nih.gov
A549 43.4 nih.gov
10a HeLa <12 nih.gov
10d HeLa <12 nih.gov
4g HCT-116 1.09 ± 0.17 nih.gov
A549 45.16 ± 0.92 nih.gov

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. nih.gov Non-steroidal aromatase inhibitors, such as the clinically used drugs Letrozole and Anastrozole, feature a 1,2,4-triazole ring which interacts with the heme-iron atom in the enzyme's catalytic site. nih.govtandfonline.com

Research has focused on designing novel 1-phenyl-1,2,4-triazole derivatives as potent aromatase inhibitors. The nitrogen atoms of the triazole ring are crucial for binding to the iron in the heme moiety of the enzyme. nih.gov Molecular docking studies on newly synthesized 1,2,4-triazole derivatives have been performed to understand their binding modes within the aromatase active site. nih.govresearchgate.net

Studies on 1-N,N-disubstituted amino-1H-1,2,4-triazole derivatives showed that compounds with an electron-withdrawing group on the phenyl moiety exhibited in vitro and in vivo aromatase-inhibitory activity. nih.gov Specifically, 1-[(4-nitrobenzyl)(4-nitrophenyl) amino]-1H,1,2,4-triazole (5b ) was identified as a particularly potent aromatase inhibitor. nih.gov Furthermore, hybrid molecules combining 1,2,3-triazole and 1,2,4-triazole scaffolds have been designed and synthesized as potential aromatase inhibitors, with some compounds showing more potent inhibition than the reference ketoconazole. mdpi.com

Anti-Proliferative Effects

The anti-proliferative activity of this compound derivatives has been demonstrated across various cancer cell lines. These compounds can inhibit cell proliferation by inducing apoptosis and causing cell cycle arrest.

For example, a series of isoindoline-1,3-diones containing a 1,2,4-triazole moiety exhibited potent antitumor activities against four human cancer cell lines (HepG2, A549, PC-3M, and MKN45), surpassing the reference drug 5-fluorouracil. nih.gov Flow-activated cell sorting analysis revealed that one of these compounds dose-dependently inhibited the proliferation of HepG2 cells by inducing apoptosis. nih.gov

Another study synthesized novel indolyl 1,2,4-triazole scaffolds and tested their cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. rsc.org All synthesized compounds showed promising anti-proliferative activity, with compounds Vf and Vg demonstrating potent cytotoxic activity, in some cases exceeding that of the reference staurosporine. rsc.org These compounds were also found to significantly induce apoptosis and cause cell cycle arrest. rsc.org

Furthermore, a series of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives were evaluated for their anti-proliferative activity against K562 (leukemia), MDA-MB-231 (breast), HT29 (colon), and HepG2 (liver) cell lines. ddtjournal.com Several of these compounds displayed significant inhibitory activities against the K562 cell line. ddtjournal.com

Table 2: Anti-Proliferative Activity of Selected this compound Derivatives

Compound Cell Line IC₅₀ (µM)
Vf MCF-7 2.91 rsc.org
MDA-MB-231 1.914 rsc.org
Vg MCF-7 0.891 rsc.org
MDA-MB-231 3.479 rsc.org

Antiviral Activities (e.g., HIV-1, Hepatitis C, SARS-CoV-2)

The 1,2,4-triazole nucleus is a key pharmacophore in several clinically important antiviral drugs, such as Ribavirin, which is used against a broad spectrum of RNA and DNA viruses, including Hepatitis C. nih.govnih.gov The structural versatility of this compound has prompted extensive research into its derivatives as potential antiviral agents against various pathogens.

In the context of Human Immunodeficiency Virus (HIV), novel 1,2,4-triazole phenylalanine derivatives have been designed to target the HIV capsid (CA) protein. nih.gov One compound, d19 , showed excellent antiretroviral potency against both HIV-1 (EC₅₀ = 0.59 µM) and HIV-2 (EC₅₀ = 2.69 µM). nih.gov This compound was found to inhibit viral replication in both the early and late stages of the viral life cycle. nih.gov

Following the emergence of SARS-CoV-2, the causative agent of COVID-19, the search for effective antiviral agents has intensified. researchgate.net Research has explored 1,2,3-triazole and 1,2,4-triazole hybrids as potential inhibitors of SARS-CoV-2. mdpi.com Molecular docking studies and in vitro enzyme assays have shown that some of these compounds exhibit promising binding scores against the SARS-CoV-2 and Omicron spike proteins. mdpi.com One particular compound demonstrated significant inhibitory activity against the Omicron spike protein (IC₅₀ = 75.98 nM) and the original SARS-CoV-2 spike protein (IC₅₀ = 74.51 nM) in vitro. mdpi.com A cytopathic inhibition assay in Vero E6 cells confirmed the effectiveness and safety of this compound. mdpi.com

Other Pharmacological Activities

Analgesic Properties

The 1,2,4-triazole scaffold has been incorporated into various molecular structures to explore their potential as analgesic agents. nih.gov Studies have shown that derivatives containing this heterocyclic ring possess significant pain-relieving properties.

The analgesic potential of a series of 1,2,4-triazole derivatives clubbed with other heterocyclic systems like pyrazole, tetrazole, isoxazole, and pyrimidine (B1678525) was investigated using in vivo models such as the acetic acid-induced writhing test and the hot plate method. nih.gov The results indicated that several of the tested compounds exhibited superior analgesic activity. Specifically, derivatives with chloro, nitro, methoxy, hydroxy, and bromo substitutions showed excellent analgesic effects in both models. nih.gov

More recent research focused on the synthesis and evaluation of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. zsmu.edu.ua The analgesic properties were confirmed in both the acetic acid-induced writhing test and a formalin model of pain inflammation. zsmu.edu.ua The study demonstrated that combining the 1,2,4-triazol-3-thiol structure with a 2,6-dichlorophenyl substituent and fragments of saturated carboxylic acids leads to compounds with significant antinociceptive activity. zsmu.edu.ua

Anticonvulsant Properties

Derivatives of this compound have been identified as possessing significant anticonvulsant capabilities. The anticonvulsant activity of synthesized compounds is often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. acs.org For instance, a series of 2-((arylamino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione derivatives were synthesized and assessed for their anticonvulsant effects. Certain compounds within this series demonstrated good activity in the MES model, indicating their potential to prevent the spread of seizures. nih.gov The 1,2,4-triazole nucleus is a key feature in several compounds screened for anticonvulsant activity, suggesting its importance in the development of new antiepileptic agents. nih.gov

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

Compound TypeTest ModelActivity Noted
2-((arylamino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione derivativesMESGood anticonvulsant activity
Various 1,2,4-triazole derivativesMES, scPTZGood to excellent activity observed in some cases. acs.org

Antidepressant Properties

The therapeutic potential of 1,2,4-triazole derivatives extends to antidepressant activity. nih.gov Research into compounds containing the this compound moiety has shown promising results in preclinical models of depression. For example, certain novel 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide derivatives have been synthesized and evaluated for their antidepressant effects. frontiersin.org The structural framework of the 1,2,4-triazole ring is present in trazodone, a known antidepressant, which further supports the investigation of its derivatives for similar properties. mdpi.com

Enzyme Inhibitory Potential

The this compound scaffold has proven to be a versatile backbone for the design of various enzyme inhibitors.

Urease Inhibition: Derivatives of 1,2,4-triazole are recognized as effective urease inhibitors. The structural similarity of the triazole ring to urea, the natural substrate of urease, is thought to contribute to this activity. frontiersin.org A study on 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides identified a derivative, 8k , as a prominent urease inhibitor with an IC50 value of 42.57 ± 0.13 µM. nih.gov Molecular docking studies suggest these compounds can interact with the active site of the urease enzyme. nih.gov The triazole ring's rigidity and capacity for hydrogen bonding are considered favorable for its anti-urease activity.

α-Fucosidase Inhibition: Specific research data on the inhibitory activity of this compound derivatives against α-fucosidase is limited in the available literature. However, extensive research has been conducted on the inhibition of other glycosidases, such as α-glucosidase, by triazole compounds. nih.govacs.orgnih.gov For example, novel 1,2,4-triazole-based derivatives have been designed as potent dual inhibitors of α-amylase and α-glucosidase. nih.gov This suggests that the triazole scaffold is a viable candidate for targeting glycoside hydrolase enzymes, warranting future investigation into its effects on α-fucosidase.

Xanthine (B1682287) Oxidase (XO) Inhibition: Derivatives of the triazole scaffold are potent inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives were designed and synthesized, showing inhibitory potencies at the micromolar level. nih.gov One compound, 1s , was identified with an IC50 value of 0.21µM. nih.gov Molecular modeling indicates that these compounds can bind effectively to the enzyme's active site. nih.gov The mechanism of inhibition for one derivative was determined to be of a mixed-type. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Triazole Derivatives

EnzymeDerivative ClassLead CompoundIC50 Value
Urease3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-propanamides8k42.57 ± 0.13 µM. nih.gov
Xanthine Oxidase1-phenyl-1H-1,2,3-triazole-4-carboxylic acids1s0.21 µM. nih.gov
α-GlucosidaseN-(4-acetylphenyl)-2-((5-((4-bromophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide40.27 ± 0.01 µg/mL. nih.gov

Cellular and Molecular Mechanisms

The biological activities of this compound are governed by its interactions at the molecular level, including binding to enzymes and receptors and influencing cellular pathways.

Interaction with Enzymes and Receptors

The unique structure of the triazole ring allows it to bind with high affinity to various biological receptors and enzymes. acs.org The nitrogen atoms of the 1,2,4-triazole ring can act as ligands, for instance, by binding to the iron in the heme moiety of cytochrome P450 enzymes, which is the mechanism for aromatase inhibitors like Letrozole. nih.gov Molecular docking studies have been employed to understand the binding modes of triazole derivatives with target enzymes like urease and xanthine oxidase, confirming their interaction with active site residues. nih.govnih.gov In the context of cyclin-dependent kinases (CDKs), triazole-based inhibitors have been designed to disrupt the protein-protein interaction between CDK proteins and their cyclin partners.

Hydrogen Bonding, Electrostatic Interactions, and Van der Waals Forces

The binding of this compound derivatives to their biological targets is stabilized by a combination of non-covalent interactions. The triazole scaffold has a notable ability to engage in hydrogen bonding, which enhances its binding affinity and specificity. nih.govnih.gov These hydrogen bonds, along with electrostatic interactions and van der Waals forces, are crucial for the cohesion and stability of the ligand-receptor complex. The presence of a phenyl group can significantly influence the compound's properties by participating in hydrophobic or van der Waals interactions within the binding pocket of a target protein. nih.gov Hirshfeld surface analysis, a tool to investigate intermolecular interactions, has confirmed the presence of hydrogen bonds and van der Waals forces in the crystal structures of related triazole compounds.

Regulation of Cell Growth and Apoptosis Pathways

Derivatives of this compound have demonstrated the ability to modulate pathways involved in cell growth and apoptosis, leading to interest in their potential as anticancer agents. A series of di-arylated 1,2,4-triazole derivatives were screened against human breast cancer cell lines (MDA-MB-231, MCF-7, and ZR-75-1). Several compounds showed significant growth inhibition, with the most potent derivative, 4q , exhibiting an IC50 value of 4.8 µM in the MCF-7 cell line. Further investigation revealed that this compound induces hallmarks of apoptosis, suggesting its mechanism of action involves the activation of programmed cell death pathways. The 1,2,4-triazole ring is considered an active pharmacophore in the development of agents targeting various cancer-related drug targets, including VEGFR-2 and tubulin.

Applications in Medicinal and Agrochemical Research

Medicinal Chemistry Applications

The unique structural features of the 1,2,4-triazole (B32235) ring, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, make it a valuable pharmacophore in drug discovery. nih.gov

Drug Design and Development with 1,2,4-Triazole Core

The 1,2,4-triazole nucleus is a fundamental component in the design of numerous clinically significant drugs. nih.govlifechemicals.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties. nih.govresearchgate.net The versatility of the triazole ring allows for the synthesis of diverse compounds with tailored therapeutic effects. nih.gov

In anticancer drug design, for instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. nih.gov One study reported the synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. Several of these compounds exhibited promising cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines. nih.gov

The following table summarizes the cytotoxic activity of selected 1-phenyl-1H-1,2,4-triazole derivatives against the HeLa cell line.

Compound IDStructureIC50 (µM) against HeLa cells
7d 1-(4-chlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one< 12
7e 1-(4-methoxyphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one< 12
10a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione< 12
10d 1-(4-chlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione< 12

Data sourced from Emami et al., 2022. nih.gov

Furthermore, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown potent antibacterial activity against Staphylococcus aureus, with some compounds exhibiting efficacy superior to the standard drug streptomycin. nih.gov

Development of Hybrid Materials for Drug Delivery

The integration of 1,2,4-triazole derivatives into hybrid materials represents an innovative approach to targeted drug delivery. Research has focused on the design and synthesis of fluorescent 1,2,4-triazole–peptide conjugates for the development of target-specific anticancer drugs. researchgate.net These conjugates can be attached to nanoparticles, such as fluorescent carbon nanoparticles, to create drug delivery systems that can selectively target and deliver therapeutic agents to cancer cells, potentially reducing side effects associated with non-specific chemotherapy. researchgate.net

One study focused on the development of fluorescent 1,2,4-triazole-L-carnosine dipeptide conjugates for targeted delivery to pediatric brain tumor cells. researchgate.net These conjugates demonstrated potent and selective anticancer activity against specific brain tumor cell lines (CHLA-200 and SJGBM2) while being nontoxic to normal embryonic kidney cells. researchgate.net This highlights the potential of using this compound derivatives in creating advanced, targeted drug delivery platforms.

Bioisosteric Replacements in Drug Design

The 1,2,4-triazole ring is widely employed as a bioisostere in drug design, where it replaces other functional groups to enhance a molecule's pharmacological and pharmacokinetic properties. nih.gov Triazoles can serve as bioisosteres for amides, esters, and carboxylic acids due to their similar steric and electronic properties. nih.govnih.gov This substitution can lead to improved metabolic stability, enhanced biological activity, and better target binding. nih.gov

The replacement of an amide bond with a 1,2,4-triazole ring is a common strategy. For example, a triazole isostere of the anticancer drug imatinib (B729) showed significantly more potent activity against the K562 cancer cell line. nih.gov This demonstrates that the triazole ring can effectively mimic the geometry and hydrogen bonding capabilities of the amide group while offering advantages in terms of chemical stability. nih.gov This bioisosteric relationship is a key tool for medicinal chemists to optimize lead compounds into viable drug candidates. nih.gov

Agrochemical Applications

In addition to its role in medicine, the this compound structure is a cornerstone in the development of modern agrochemicals.

Fungicides

Derivatives of 1,2,4-triazole are among the most important and widely used classes of agricultural fungicides. nih.gov They are known for their high efficiency, broad-spectrum activity, and low toxicity to non-target organisms. nih.gov These compounds primarily act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, through the inhibition of the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme. nih.gov

Research has led to the development of numerous this compound derivatives with potent fungicidal activity against a wide range of plant pathogens. For example, a series of novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridine (B92270) moiety were synthesized and showed significant activity against several phytopathogens. nih.gov

The table below presents the in vitro fungicidal activity of selected this compound derivatives against various plant pathogenic fungi.

Compound IDTarget FungusEC50 (mg/L)
5a4 Sclerotinia sclerotiorum1.59
5a4 Phytophthora infestans0.46
5a4 Rhizoctonia solani0.27
5a4 Botrytis cinerea11.39
5b2 Sclerotinia sclerotiorum0.12

Data sourced from Fu et al., 2020. nih.gov

These findings underscore the potential for discovering new and effective 1,2,4-triazole fungicides through structural modification. researchgate.net

Insecticides

While more prominently known for their fungicidal properties, certain derivatives of 1,2,4-triazole have also been investigated for their insecticidal activity. The structural versatility of the triazole ring allows for the design of molecules that can interact with insect-specific targets. Although less common than their fungicidal counterparts, research in this area continues to explore the potential of this compound derivatives as a scaffold for the development of novel insecticides.

Herbicides and Plant Growth Regulators

The this compound scaffold is a foundational structure in the discovery and development of novel agrochemicals. The unique chemical properties of the triazole ring, combined with the diverse substitutions possible on the phenyl group, allow for the fine-tuning of biological activity, leading to the creation of potent herbicides and plant growth regulators. rjptonline.org

Herbicidal Applications

Research into this compound derivatives has yielded compounds with significant herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds. These compounds often function by inhibiting key plant enzymes, disrupting essential metabolic pathways and leading to plant death.

One area of productive research has been the synthesis of complex derivatives where the this compound core is linked to other bioactive moieties, such as pyrimidine (B1678525). For instance, a series of novel 1,2,4-triazole derivatives incorporating fluorine, a phenyl sulfonyl group, and a pyrimidine moiety were designed and synthesized. ucc.edu.co Within this series, compounds were evaluated for their herbicidal activities against weeds like Echinochloa crusgalli (barnyard grass), Sorghum bicolor, Raphanus sativus, Brassica campestris, Cucumis sativus, and Medicago sativa. ucc.edu.co

One particular compound from this study, 5-{1-[(4-methoxyphenyl) sulfonyl]-5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl)}-2-propylthio-6-(methylthio) pyrimidin-4-amine, demonstrated exceptional efficacy. ucc.edu.co At a concentration of 100 mg·L⁻¹, it achieved complete inhibition of several dicotyledonous weeds, highlighting its potential as a lead compound for new herbicide development. ucc.edu.coresearchgate.net

Compound IDTarget Weed SpeciesConcentration (mg·L⁻¹)Inhibition Rate (%)
Ⅳ-8Brassica campestris100100
Ⅳ-8Cucumis sativus100100
Ⅳ-8Medicago sativa100100

Data derived from studies on novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl, and pyrimidine moieties. ucc.edu.coresearchgate.net

Further studies have focused on optimizing the substitutions on the aryl group attached to the triazole ring. In one study on substituted 4-aryl-1,2,4-triazole-5(1H)-ones, a systematic optimization strategy led to a remarkable 25,000-fold increase in herbicidal potency in a hydroponic cucumber assay compared to the basic unsubstituted phenyl compound. fao.org Other research has successfully synthesized pyrimidine derivatives containing the 1,2,4-triazole moiety that show good inhibition against Brassica napus (rape) and Echinochloa crusgalli. tandfonline.com

Plant Growth Regulators

The broader class of triazole compounds is well-established for its role in plant growth regulation. researchgate.net These compounds typically function by inhibiting gibberellin biosynthesis, which leads to reduced stem elongation and a more compact plant structure. researchgate.netresearchgate.net This mode of action is valuable in horticulture and agriculture for producing sturdier, more manageable plants and for improving flowering and fruiting. indexcopernicus.com

Prominent triazole-based plant growth regulators include Paclobutrazol and Uniconazole. indexcopernicus.com These molecules contain both a substituted phenyl ring and a 1H-1,2,4-triazole ring. researchgate.net However, in these specific, widely-used regulators, the phenyl and triazole rings are not directly bonded but are instead attached to different parts of a larger molecular backbone. researchgate.netindexcopernicus.com Their mechanism involves inhibiting the cytochrome P450-mediated oxidation of ent-kaurene, a critical step in the gibberellin biosynthetic pathway. researchgate.net This interference results in morphological changes such as stimulated root growth and inhibited shoot elongation. researchgate.net

While the this compound structure is a key area of investigation for herbicides, its specific application in the development of plant growth regulators is an area of ongoing research, distinct from the structural class of established regulators like Paclobutrazol.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for the future of 1-phenyl-1H-1,2,4-triazole chemistry. Research is moving beyond traditional methods to explore novel synthetic strategies that offer higher yields, greater functional group tolerance, and improved regioselectivity.

One promising direction is the advancement of one-pot, multi-component reactions . These reactions allow for the assembly of complex triazole derivatives from simple, readily available starting materials in a single step, minimizing waste and simplifying purification processes. researchgate.netfrontiersin.org For instance, a highly regioselective one-pot process has been developed for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Another efficient one-pot, three-component synthesis utilizes substituted primary amines and acyl hydrazides to construct the triazole core. researchgate.net

Metal-free synthesis is another area of intense investigation, driven by the need to avoid metal contamination in pharmaceutical products. tandfonline.com Researchers have successfully synthesized 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines using iodine as a catalyst in a metal-free oxidative process. organic-chemistry.org Furthermore, electrochemical methods are emerging as a green alternative, enabling the synthesis of 1-aryl 1,2,4-triazoles without the need for strong oxidants or transition-metal catalysts. organic-chemistry.org

The use of alternative energy sources like microwave irradiation is also gaining traction. Microwave-assisted synthesis has been shown to produce substituted 1,2,4-triazoles from hydrazines and formamide (B127407) smoothly and without a catalyst, often leading to shorter reaction times and higher efficiency. organic-chemistry.org

Future synthetic explorations will likely focus on:

Developing catalytic systems that are more sustainable and reusable.

Expanding the substrate scope of existing modern synthetic methods. isres.org

Utilizing flow chemistry for the continuous and scalable production of triazole derivatives.

Employing biomass-derived compounds as starting materials to create more environmentally friendly synthetic routes. isres.org

Synthetic Strategy Key Features Example Starting Materials Reference
One-Pot, Multi-Component ReactionHigh efficiency, atom economy, reduced waste.Carboxylic acids, amidines, hydrazines. frontiersin.orgorganic-chemistry.org
Metal-Free SynthesisAvoids metal contamination, environmentally friendly.Hydrazones, aliphatic amines, with iodine catalyst. organic-chemistry.orgnih.gov
Electrochemical SynthesisAvoids strong oxidants and metal catalysts.Aryl hydrazines, paraformaldehyde, NH₄OAc. organic-chemistry.org
Microwave-Assisted SynthesisRapid, efficient, often catalyst-free.Hydrazines, formamide. organic-chemistry.org
Copper-Catalyzed SynthesisUses inexpensive catalyst, tolerates various functional groups.Nitriles, hydroxylamine, amidines. organic-chemistry.orgacs.org

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational tools are becoming indispensable in the quest to design more potent and selective this compound-based drugs. Advanced computational modeling provides deep insights into the molecular interactions that govern biological activity, thereby guiding the rational design of new chemical entities.

Molecular docking is a widely used technique to predict the binding modes and affinities of triazole derivatives with their biological targets, such as enzymes or receptors. pensoft.netacs.org By simulating the interaction between a ligand and a protein's active site, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are crucial for binding. pensoft.net This information helps in prioritizing compounds for synthesis and biological testing. For example, docking studies have been used to investigate the interactions of triazole derivatives with targets like cyclin-dependent kinase 2 (CDK2) in cancer research and 14α-demethylase (CYP51) for antifungal activity. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, researchers can predict the activity of unsynthesized compounds, thereby streamlining the drug discovery process.

Future applications of computational modeling in this field will likely involve:

The use of artificial intelligence and machine learning to develop more accurate predictive models for biological activity and pharmacokinetic properties.

Integration of multiple computational techniques (e.g., docking, MD, and quantum mechanics) for a more comprehensive understanding of molecular mechanisms. researchgate.net

Application of these methods to predict and mitigate off-target effects and potential toxicity early in the drug development pipeline.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic properties of this compound derivatives. These studies systematically modify the chemical structure of a lead compound and evaluate the resulting changes in biological activity, providing a roadmap for designing more effective and selective molecules. nih.govrsc.org

Key findings from various SAR studies indicate that the nature and position of substituents on both the phenyl and triazole rings play a critical role in determining the pharmacological profile. For instance, in the development of antifungal agents, the presence of dihalogenated phenyl groups has been shown to enhance activity. nih.gov Similarly, in the search for antibacterial agents, SAR studies revealed that incorporating dihalobenzyl groups was more beneficial for efficacy than monohalobenzyl groups. nih.gov

For anticancer applications, SAR analysis of indole-triazole hybrids identified that a 3,4-dichlorophenyl moiety was crucial for potent activity against liver cancer cells. researchgate.net Other studies have highlighted the importance of specific functional groups that can act as hydrogen bond donors or acceptors, facilitating stronger interactions with biological targets. pensoft.net

The general principles derived from SAR studies are summarized below:

Structural Modification Observed Effect on Activity Therapeutic Area Reference
Introduction of halogen atoms (e.g., F, Cl) on the phenyl ringOften enhances potency.Antifungal, Antibacterial, Anticancer nih.govresearchgate.net
Variation of alkyl or aralkyl spacersInfluences activity; alkyl spacers can be more active than aralkyl.Antibacterial, Antifungal nih.gov
Substitution on the triazole ringCan significantly alter binding affinity and selectivity.Anticancer nih.gov
Incorporation of bulky or electron-withdrawing groupsCan increase efficacy.Anticancer researchgate.net

Future SAR studies will benefit from high-throughput screening methods and computational predictions to explore a wider chemical space more efficiently. The focus will be on fine-tuning substitutions to not only maximize potency but also to improve selectivity towards the intended target over other related proteins, thereby minimizing potential side effects.

Preclinical and Clinical Development of Lead Compounds

The ultimate goal of research into this compound derivatives is the translation of promising lead compounds into clinically effective drugs. This involves a rigorous process of preclinical and clinical development to evaluate the safety and efficacy of new therapeutic candidates.

Several drugs containing the 1,2,4-triazole (B32235) moiety are already in clinical use, demonstrating the therapeutic value of this scaffold. Notable examples include the antifungal agents Fluconazole and Itraconazole , and the aromatase inhibitors Letrozole and Anastrozole , which are used in the treatment of breast cancer. researchgate.netnih.gov The success of these drugs provides a strong impetus for the development of new agents based on the same core structure.

The preclinical development phase involves extensive in vitro and in vivo studies to characterize the pharmacological and toxicological profile of a lead compound. This includes assessing its mechanism of action, potency, selectivity, and metabolic stability. Promising compounds from these studies can then advance to clinical trials.

Currently, the development pipeline includes 1,2,4-triazole derivatives targeting a range of diseases. For example, novel tri-substituted 1,2,4-triazoles have been identified as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, a target with potential therapeutic benefits in cancer. nih.gov One such compound demonstrated the ability to disrupt the native protein complex, marking a significant step in its preclinical evaluation. nih.gov

The future of preclinical and clinical development in this area will involve:

Identifying and validating novel biological targets for 1,2,4-triazole-based inhibitors.

Developing compounds with improved pharmacokinetic profiles, such as better oral bioavailability and longer half-lives.

Utilizing biomarkers to select patient populations most likely to respond to new treatments, enabling a personalized medicine approach.

Investigating new therapeutic indications for existing or novel triazole-based drugs.

Integration with Other Heterocyclic Systems for Synergistic Effects

A powerful strategy in modern drug design is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active heterocyclic systems. nih.gov This approach, known as molecular hybridization, aims to produce compounds with synergistic or additive effects, enhanced potency, or a broader spectrum of activity. chemmethod.com

Researchers have successfully synthesized and evaluated a wide range of hybrid molecules. For example, fusing the 1,2,4-triazole ring with a quinoline (B57606) moiety has been explored to create novel antibacterial and antifungal agents. crossref.org Similarly, linking 1,2,4-triazoles to other heterocycles like imidazole, oxadiazole, and benzoxazole (B165842) has yielded compounds with promising biological activities. chemmethod.comnih.gov

The rationale behind this strategy is that the different heterocyclic components can interact with multiple binding sites on a single target or engage with different biological targets altogether, leading to an improved therapeutic outcome. For instance, a study on indole-1,2,4-triazole hybrids revealed potent anticancer activity, suggesting a beneficial interplay between the two heterocyclic systems. researchgate.net

Future research in this area will focus on:

The rational design of novel hybrid scaffolds based on a deeper understanding of their target's structure and mechanism.

The synthesis of fused heterocyclic systems where the triazole ring is an integral part of a larger, rigid molecular architecture, such as in organic-chemistry.orgisres.orgfrontiersin.orgtriazolo[3,4-b] isres.orgchemmethod.comfrontiersin.orgthiadiazines. nih.gov

Exploring combinations of heterocycles known to target different pathways involved in a particular disease, aiming for multi-targeted therapies.

Investigating the potential of these hybrid molecules to overcome drug resistance mechanisms.

Heterocyclic System Combined Biological Activity Reference
ImidazoleAntibacterial, Anticancer chemmethod.com
QuinolineAntibacterial, Antifungal crossref.org
IndoleAnticancer researchgate.net
1,3,4-Oxadiazole (B1194373)Antimicrobial nih.gov
1,3,4-ThiadiazineAntibacterial nih.gov
BenzoxazoleAntimicrobial nih.gov
1,2,3-TriazoleAnticancer acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Phenyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

  • Answer : this compound is synthesized via C–H arylation of 1,2,4-triazole derivatives using potassium carbonate (K₂CO₃) and carboxylic acids under ambient benchtop conditions. Key parameters for optimization include solvent choice (e.g., DMF or DMSO), reaction temperature (typically 80–120°C), and stoichiometric ratios of the aryl halide to the triazole precursor. Catalytic systems involving transition metals (e.g., copper or palladium) may enhance regioselectivity in more complex substitutions .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Answer : Structural validation relies on spectroscopic methods such as ¹H/¹³C NMR for proton and carbon environments, IR spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Elemental analysis ensures purity, while single-crystal X-ray diffraction (using software like SHELXL) provides definitive geometric parameters (bond lengths, angles) .

Advanced Research Questions

Q. How do substituents influence the tautomeric equilibrium of 1,2,4-triazole derivatives, and what methods are used to study these phenomena?

  • Answer : Substituents like halogens (Cl, Br) or amino groups significantly alter tautomer stability. For example, 3-chloro-1H-1,2,4-triazole favors the 1H-tautomer over 4H/5H forms due to electronic and steric effects. Stability orders are determined via theoretical calculations (DFT) combined with experimental data from X-ray crystallography and UV-Vis spectroscopy . Solvent polarity and temperature also modulate tautomeric ratios .

Q. What validation criteria are essential for developing a robust spectrophotometric quantitation method for this compound derivatives?

  • Answer : Validation requires assessing:

  • Specificity : Absence of interference from impurities (e.g., via placebo analysis).
  • Linearity : Calibration curves (R² ≥ 0.999) across the working range (e.g., 10–50 µg/mL).
  • Accuracy/Precision : Recovery rates (98–102%) and low %RSD (<2%).
  • Wavelength Selection : Maxima at λ = 258 nm (for bromide derivatives) to minimize matrix effects .

Q. How can this compound be integrated into catalytic systems for cross-coupling reactions?

  • Answer : The triazole moiety acts as a ligand in copper-catalyzed N-arylation reactions, enabling C–N bond formation under ligand-free conditions. For example, it facilitates the coupling of indazoles with aryl bromides at 100–120°C in DMSO. Post-reaction characterization includes BET surface area analysis and N₂ adsorption-desorption isotherms to assess catalyst stability .

Q. What computational approaches are employed to predict the physicochemical and detonation properties of 1,2,4-triazole-based energetic materials?

  • Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) optimize molecular geometries and compute electronic properties. Kamlet-Jacobs equations predict detonation velocity (D) and pressure (P) based on heat of formation (ΔHf) and crystal density. Experimental validation involves differential scanning calorimetry (DSC) and impact sensitivity tests .

Q. What role do 1,2,4-triazole derivatives play in metallopharmaceutical research, and how are their bioactivities evaluated?

  • Answer : Schiff base derivatives of this compound form metal complexes (e.g., Ag, Cu) with enhanced antimicrobial and antioxidant activities. Bioassays include:

  • DPPH/ABTS radical scavenging for antioxidant potential.
  • Agar diffusion for antimicrobial efficacy.
  • Molecular docking to study interactions with target enzymes (e.g., COX-2 for analgesic activity) .

Methodological Notes

  • Crystallographic Refinement : For X-ray structures, use SHELXL for high-resolution data refinement. Validate hydrogen bonding and π-π stacking interactions using tools like Mercury .
  • Spectrophotometric Analysis : Ensure baseline correction and solvent-matched blanks to avoid UV interference from aromatic solvents .
  • DFT Protocols : Employ B3LYP/6-311++G(d,p) basis sets for accurate energy minimization and tautomer stability comparisons .

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Phenyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.